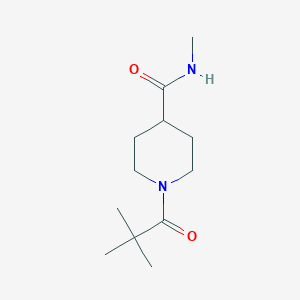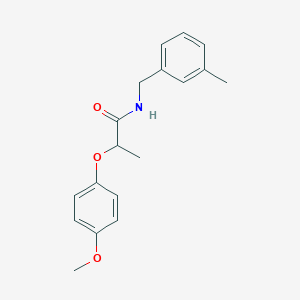
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, also known as DMPA, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. In
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been studied for its potential use as a drug for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Mécanisme D'action
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors, which are responsible for inhibiting neuronal activity. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, which further contributes to its anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide. One area of interest is its potential use as a drug for the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide. Another area of interest is the development of new derivatives of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide with improved solubility and potency. These derivatives could potentially have even greater therapeutic potential than 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide itself. Finally, more studies are needed to fully understand the mechanism of action of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide and how it interacts with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, or 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, is a compound that has shown great potential for use in scientific research. Its anticonvulsant, analgesic, and anxiolytic effects make it a promising candidate for the treatment of various neurological disorders. While there are some limitations to its use in lab experiments, further research on 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide and its derivatives could lead to the development of new and effective treatments for these disorders.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRULPGAMTVNOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)

![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)


![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)

![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)


![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)